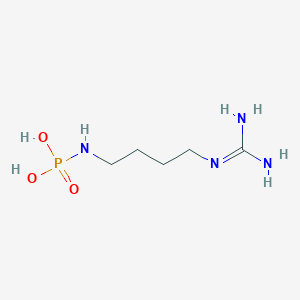

N(4)-phosphoagmatine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

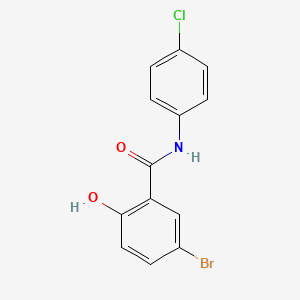

N(4)-phosphoagmatine is a phosphoramide. It derives from an agmatine. It is a conjugate acid of a N(4)-phosphonatoagmatine(1-).

Scientific Research Applications

DNA Interaction and Anticancer Therapy

N(4)-phosphoagmatine and similar compounds have been studied in relation to their interactions with DNA, which is significant in the context of platinum-based anticancer therapy. Platinum adducts with nucleotides, particularly those involving guanine nucleotides, are of interest due to their potential role in cancer treatment. These interactions have been explored using methods like capillary electrophoresis coupled to electrospray ionization mass spectrometry (CE/ESI-MS), providing insights into the formation of monoadduct species and their potential therapeutic applications (Warnke et al., 2004).

Phosphorylation Efficiency in DNA Damage Analysis

The efficiency of phosphorylation reactions involving compounds like N(4)-phosphoagmatine is crucial for understanding DNA damage. The 32P-postlabelling technique, a method for analyzing DNA adducts, has been used to study the phosphorylation efficiency of various substrates, including modified nucleotides. This research is essential for quantitatively assessing DNA damage and understanding the biochemical pathways involved in carcinogenesis and other diseases (Hemminki et al., 1990).

Advanced Material Development

Compounds structurally related to N(4)-phosphoagmatine are being investigated for their potential in developing advanced materials with biomedical applications. For instance, research into gelatin-chitosan based films incorporating nanoemulsions with active compounds shows promise in antimicrobial and antioxidant properties, which could have significant implications in food packaging and preservation (Pérez-Córdoba et al., 2017).

Biochemical and Pharmacological Research

The understanding of N(4)-phosphoagmatine and related compounds extends to broader biochemical and pharmacological fields. Research into the subtypes of cAMP phosphodiesterases, including the role of phosphoagmatine, contributes to our knowledge of cellular homeostasis and the development of selective inhibitors for therapeutic use (Müller et al., 1996).

Kinase Targeting in Drug Development

In the realm of drug development, the role of kinase inhibitors, potentially influenced by compounds like N(4)-phosphoagmatine, is a significant area of research. Kinase-targeting agents are being explored for various diseases, including cancer and inflammatory conditions, highlighting the importance of understanding the molecular interactions of these compounds (Rask-Andersen et al., 2014).

properties

Molecular Formula |

C5H15N4O3P |

|---|---|

Molecular Weight |

210.17 g/mol |

IUPAC Name |

[4-(diaminomethylideneamino)butylamino]phosphonic acid |

InChI |

InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12) |

InChI Key |

UYYDRBKHPQBWOH-UHFFFAOYSA-N |

SMILES |

C(CCN=C(N)N)CNP(=O)(O)O |

Canonical SMILES |

C(CCN=C(N)N)CNP(=O)(O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)